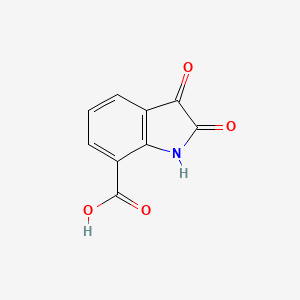

2,3-Dioxoindoline-7-carboxylic acid

Übersicht

Beschreibung

2,3-Dioxoindoline-7-carboxylic acid is an organic compound with the molecular formula C9H5NO4. It is characterized by an indoline ring structure with two keto groups at positions 2 and 3, and a carboxylic acid group at position 7. This compound is a white to pale yellow solid with limited solubility in water .

Wirkmechanismus

Target of Action

It is known that this compound is used to produce a range of quinazoline and substituted aniline derivatives . These derivatives are privileged pharmacological structures found in a wide range of bioactive compounds designed for treating health conditions including cancer, inflammation, hypertension, obesity, and infection .

Mode of Action

It is used to prepare isatoic anhydride-8-amide (iaa), which is then used to produce quinazoline and aniline analogues . This process involves adaptable pH-sensitive cyclization chemistry .

Biochemical Pathways

The quinazoline and aniline derivatives produced from it are known to be involved in a variety of biochemical pathways due to their wide range of bioactive properties .

Result of Action

The quinazoline and aniline derivatives produced from it are known to have a wide range of bioactive properties, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the synthesis of its derivatives involves a straightforward, broadly applicable, environmentally conscious method .

Biochemische Analyse

Biochemical Properties

2,3-Dioxoindoline-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of quinazoline and substituted aniline derivatives through pH-sensitive cyclization chemistry . The compound’s interaction with enzymes such as sulfuric acid and sodium azide facilitates the production of isatoic anhydride-8-amide, which is a key intermediate in these reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in the immune response and metabolic status . Additionally, the compound’s interaction with gut microbiota-derived indoles plays a role in maintaining intestinal homeostasis and impacting liver metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with specific enzymes, leading to the production of various derivatives. For example, the Schmidt reaction of this compound with sulfuric acid and sodium azide results in the formation of isatoic anhydride-8-amide . This reaction highlights the compound’s ability to facilitate the synthesis of bioactive compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can be efficiently synthesized and remains stable under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different derivatives. For example, the compound can be converted into isatoic anhydride-8-amide through the Schmidt reaction . This conversion highlights the compound’s role in metabolic flux and the production of bioactive compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity. Studies have shown that the compound can be efficiently transported and distributed within cells, leading to its accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2,3-Dioxoindolin-7-carbonsäure kann aus Anthranilsäure durch eine Reihe von Reaktionen synthetisiert werden. Ein übliches Verfahren beinhaltet die Oxidation von Anthranilsäure zur Bildung von Isatin, das dann weiter oxidiert wird, um 2,3-Dioxoindolin-7-carbonsäure zu erzeugen . Die Reaktion findet typischerweise in Gegenwart von Schwefelsäure und Natriumazid bei Raumtemperatur statt und liefert das gewünschte Produkt mit hoher Effizienz .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,3-Dioxoindolin-7-carbonsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontrollierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Kristallisation oder andere Trenntechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,3-Dioxoindolin-7-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppen in Hydroxylgruppen umwandeln.

Substitution: Die Carboxylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Thionylchlorid oder Phosphorpentachlorid können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Erzeugt verschiedene oxidierte Derivate.

Reduktion: Liefert hydroxylierte Indolin-Derivate.

Substitution: Führt zu substituierten Indolinverbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2,3-Dioxoindolin-7-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Dient als Vorläufer für biologisch aktive Moleküle und potenzielle Medikamentenkandidaten.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2,3-Dioxoindolin-7-carbonsäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und biologische Prozesse wie Zellsignalisierung, Apoptose und Entzündung modulieren . Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Ähnliche Verbindungen:

Isatin: Teilt eine ähnliche Indolinstruktur, jedoch ohne die Carboxylgruppe.

Indol-2,3-dion: Ähnliche Struktur mit Ketogruppen an den Positionen 2 und 3, jedoch ohne die Carboxylgruppe.

Indolin-2,3-dion: Ähnlich wie Indol-2,3-dion, jedoch mit einem reduzierten Indolinring.

Eindeutigkeit: 2,3-Dioxoindolin-7-carbonsäure ist einzigartig durch das Vorhandensein sowohl von Ketogruppen als auch einer Carboxylgruppe, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht sie zu einer vielseitigen Verbindung für verschiedene synthetische und Forschungsanwendungen .

Vergleich Mit ähnlichen Verbindungen

Isatin: Shares a similar indoline structure but lacks the carboxylic acid group.

Indole-2,3-dione: Similar structure with keto groups at positions 2 and 3 but without the carboxylic acid group.

Indoline-2,3-dione: Similar to indole-2,3-dione but with a reduced indoline ring.

Uniqueness: 2,3-Dioxoindoline-7-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Eigenschaften

IUPAC Name |

2,3-dioxo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROODQCZSWXEDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381427 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25128-35-2 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dioxoindoline-7-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NA6BPS7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

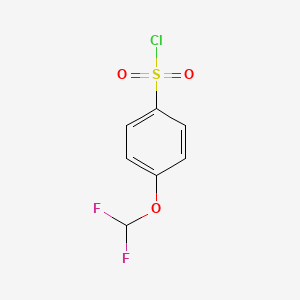

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

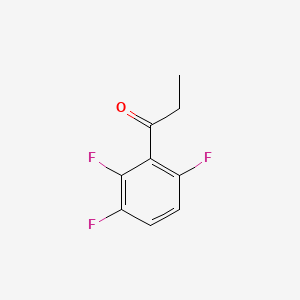

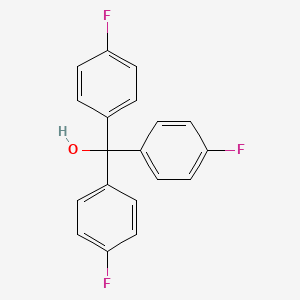

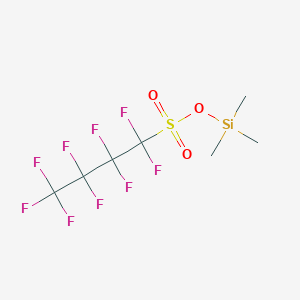

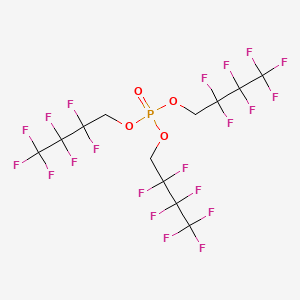

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.